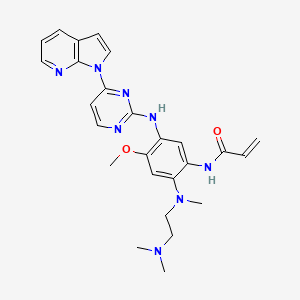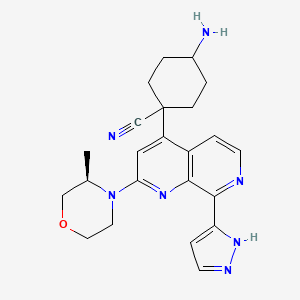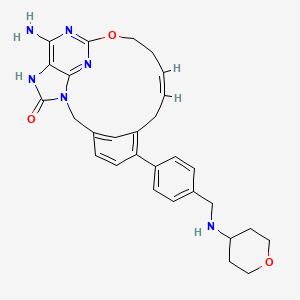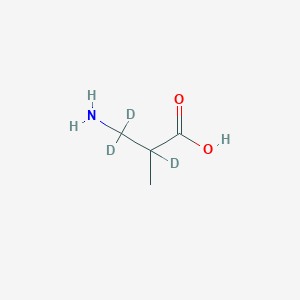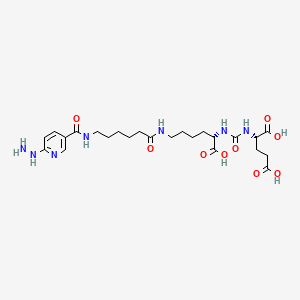
Hynic-psma
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hynic-psma is a compound used in molecular imaging, particularly for the detection of prostate cancer. It consists of two components: 6-hydrazinonicotinamide (HYNIC) and prostate-specific membrane antigen (PSMA). HYNIC acts as a chelator, allowing the attachment of radioactive isotopes to targeted molecules, such as PSMA, which is highly expressed on the surface of prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Hynic-psma involves the reaction of 6-hydrazinonicotinamide with a PSMA-binding molecule. The reaction typically occurs in the presence of a reducing agent and a suitable solvent. The mixture is then purified using high-performance liquid chromatography (HPLC) to achieve high radiochemical purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to ensure consistency and reproducibility. Quality control measures, such as instant thin-layer chromatography (ITLC) and HPLC, are employed to verify the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Hynic-psma undergoes various chemical reactions, including:
Radiolabeling: The attachment of radioactive isotopes to this compound for imaging purposes.
Chelation: The formation of stable complexes with metal ions, such as technetium-99m (99mTc) and rhenium-188 (188Re)
Common Reagents and Conditions
Radiolabeling: Sodium pertechnetate (Na[99mTc]TcO4) is commonly used for radiolabeling this compound.
Major Products
The major products formed from these reactions are radiolabeled this compound complexes, such as 99mTc-HYNIC-PSMA and 188Re-HYNIC-PSMA, which are used for imaging and therapeutic applications .
Scientific Research Applications
Hynic-psma has a wide range of scientific research applications, including:
Chemistry: Used as a ligand for molecular imaging of tumors.
Biology: Facilitates the study of prostate-specific membrane antigen expression in prostate cancer cells.
Medicine: Employed in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging for the detection and staging of prostate cancer
Industry: Utilized in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.
Mechanism of Action
Hynic-psma exerts its effects by binding to prostate-specific membrane antigen, which is overexpressed on the surface of prostate cancer cells. The HYNIC component chelates radioactive isotopes, allowing for the visualization of PSMA-expressing cells using imaging techniques such as SPECT and PET. This targeted approach enables the detection of primary tumors and metastases, guiding treatment strategies for prostate cancer patients .
Comparison with Similar Compounds
Hynic-psma is unique due to its high specificity for prostate-specific membrane antigen and its ability to form stable complexes with various radioactive isotopes. Similar compounds include:
PSMA-HBED-CC: A gallium-68-labeled compound used for PET imaging.
PSMA-617: A lutetium-177-labeled compound used for targeted radionuclide therapy.
PSMA-R2: Another lutetium-177-labeled compound under clinical investigation.
These compounds share the common feature of targeting prostate-specific membrane antigen but differ in their chelating agents and radioactive isotopes, offering various advantages in imaging and therapy .
Properties
Molecular Formula |
C24H37N7O9 |
|---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[6-[(6-hydrazinylpyridine-3-carbonyl)amino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C24H37N7O9/c25-31-18-10-8-15(14-28-18)21(35)27-13-4-1-2-7-19(32)26-12-5-3-6-16(22(36)37)29-24(40)30-17(23(38)39)9-11-20(33)34/h8,10,14,16-17H,1-7,9,11-13,25H2,(H,26,32)(H,27,35)(H,28,31)(H,33,34)(H,36,37)(H,38,39)(H2,29,30,40)/t16-,17-/m0/s1 |
InChI Key |
FZSZRXIUKIJFEN-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NN |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
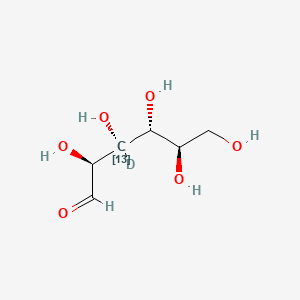
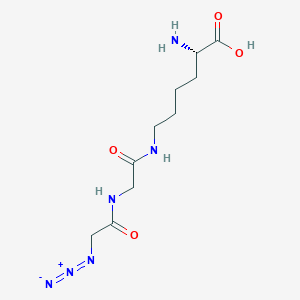
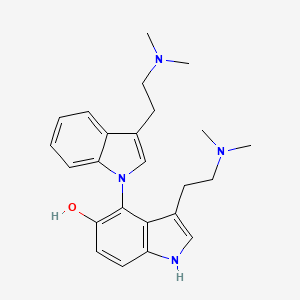
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
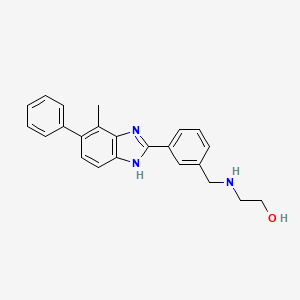
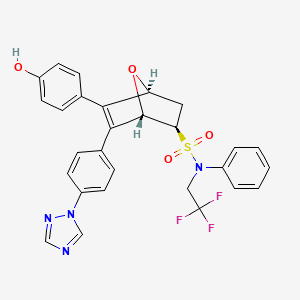
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
